4-Position Substitution Tolerance: Isoquinolin-3-ol vs. Quinazolinone Bemarinone SAR Dichotomy
In a direct head-to-head SAR comparison, 4-position substitution of the isoquinolin-3-ol scaffold (the chemotype of CAS 16535-98-1) with alkyl groups, halogens, or alkanecarboxylic acid derivatives enhanced cardiotonic activity. In stark contrast, analogous 4-substitution in the quinazolinone-based bemarinone (ORF 16600, CAS 92210-43-0) eliminated cardiotonic activity [1]. Additionally, the isoquinolin-3-ol series was found to be less sensitive to alkoxy-substitution effects than the quinazolinone comparator [1]. This divergent SAR is not a matter of degree but of direction: the same chemical operation produces opposite pharmacological outcomes in the two scaffolds.
| Evidence Dimension | Effect of 4-position substitution on cardiotonic activity |
|---|---|
| Target Compound Data | 4-substitution (alkyl, halogen, alkanecarboxylic acid) enhances cardiotonic activity in the isoquinolin-3-ol series |
| Comparator Or Baseline | Quinazolinone bemarinone (ORF 16600, CAS 92210-43-0): analogous 4-substitution abolished cardiotonic activity |
| Quantified Difference | Qualitative divergence: activity enhancement vs. complete abolition |
| Conditions | In vitro contractile force measurement in guinea pig atrial preparations and PDE-III inhibition assays, as reported in J Med Chem 1988 |
Why This Matters
This scaffold-specific SAR dichotomy means that only the isoquinolin-3-one core permits productive 4-position derivatization for potency optimization, making CAS 16535-98-1 the mandatory starting scaffold for any medicinal chemistry program targeting improved PDE-III inhibitors in this chemical space.
- [1] Kanojia RM, Press JB, Lever OW Jr, Williams L, McNally JJ, Tobia AJ, Falotico R, Moore JB. Cardiotonic agents. Synthesis and inotropic activity of a series of isoquinolin-3-ol derivatives. J Med Chem. 1988 Jul;31(7):1363-8. doi: 10.1021/jm00402a020. PMID: 3385731. View Source
